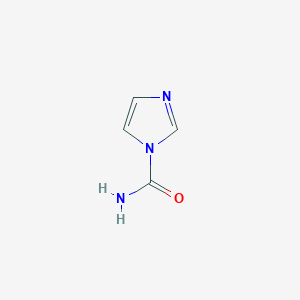

1h-Imidazole-1-carboxamide

描述

General Context of Imidazole (B134444) Scaffolds in Organic Chemistry

The imidazole ring system, a five-membered heterocycle with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. nih.govmdpi.com First synthesized in 1858, this aromatic structure is present in numerous biologically important molecules, including the amino acid histidine. mdpi.comwikipedia.org In medicinal chemistry, imidazole scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. nih.govresearchgate.net Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them versatile building blocks for new therapeutic agents.

Molecules containing imidazole scaffolds are integral to pharmaceuticals, natural products, and agrochemicals. tandfonline.comresearchgate.netscilit.com The utility of this scaffold has led to the development of numerous synthetic methods, including multicomponent reactions and the use of nanomagnetic catalysts to improve efficiency. wikipedia.orgtandfonline.com The structural diversity achievable through the functionalization of the imidazole ring allows chemists to fine-tune the physicochemical and biological properties of the resulting molecules. mdpi.comscilit.com Researchers have developed imidazole-based compounds for a wide array of therapeutic areas, including as antifungal, anticancer, and antiviral agents. researchgate.netscilit.com

Significance of Carboxamide Functionality within Imidazole Systems

The attachment of a carboxamide group to the N-1 position of the imidazole ring, as seen in 1H-imidazole-1-carboxamide, imparts specific and valuable characteristics to the molecule. The carboxamide functional group is known to enhance a molecule's ability to form hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors.

Furthermore, the imidazole ring can be considered a bioisostere of a carboxamide unit, meaning it can mimic a peptide bond in larger molecules. mdpi.com This strategy is employed to overcome issues of metabolic instability, as the imidazole ring is less susceptible to cleavage by amidase enzymes than a standard amide bond. mdpi.com The carboxamide linkage itself is crucial in many drug discovery contexts. For instance, derivatives of 1-amino-1H-imidazole-5-carboxamide have been developed as highly selective kinase inhibitors, where the carboxamide moiety acts as a "hinge binder" to the target protein. nih.gov This specific substitution pattern is a key element in the design of targeted therapies, demonstrating the importance of the carboxamide group in directing molecular interactions. nih.govresearchgate.net The synthesis of various N-substituted 1H-imidazole-1-carboxamides allows for the exploration of diverse chemical space in the development of new functional molecules. a2bchem.commdpi.comambeed.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2578-41-8 bldpharm.com |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Solid |

| SMILES | C1=CN=CN1C(=O)N |

Comparison of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methyl-1H-imidazole-1-carboxamide | 72002-25-6 a2bchem.com | C₅H₇N₃O | 125.13 a2bchem.com |

| N-Benzyl-1H-imidazole-1-carboxamide | 109844-65-7 ambeed.com | C₁₁H₁₁N₃O | 201.22 ambeed.com |

| N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide | 1087788-29-1 | C₁₁H₁₇N₃O | 207.27 |

| 5-Amino-1H-imidazole-4-carboxamide | 360-97-4 nih.gov | C₄H₆N₄O | 126.12 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

imidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)7-2-1-6-3-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIDMUTWHLMPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295322 | |

| Record name | 1h-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-41-8 | |

| Record name | Imidazole-1-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 1 Carboxamide and Its Derivatives

Strategic Approaches to Imidazole (B134444) Ring Formation

The construction of the imidazole ring can be achieved through various synthetic routes, which are often classified by the number of bonds formed during the key cyclization step. These methods allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Cyclization Reactions for Imidazole Nucleus Construction

The formation of the imidazole core often involves the cyclization of acyclic precursors. Several classical and modern synthetic methods have been developed to achieve this transformation efficiently.

First reported in 1858 by Heinrich Debus, the Debus-Radziszewski synthesis is a classic and widely used method for constructing imidazole rings. ajrconline.orgijpsjournal.com This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ajrconline.orgijprajournal.com The versatility of this method allows for the synthesis of a variety of substituted imidazoles. ijpsjournal.com

The reaction typically proceeds by the condensation of the dicarbonyl compound (e.g., glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia, often in an alcoholic solvent. ijprajournal.com Formamide can sometimes be used as a substitute for ammonia. iiste.org The mechanism involves the formation of a Schiff base, followed by cyclization and subsequent dehydrogenation to yield the aromatic imidazole ring. ajrconline.orgajrconline.org

One of the main drawbacks of the original Debus-Radziszewski synthesis is that it can result in low yields and the formation of side products. ijprajournal.com To address these limitations, various modifications have been developed, including the use of microwave irradiation and solvent-free conditions, which have been shown to improve yields and reduce reaction times for the synthesis of trisubstituted and tetrasubstituted imidazoles. ijprajournal.com

Table 1: Examples of Reactants in Debus-Radziszewski Synthesis

| 1,2-Dicarbonyl Compound | Aldehyde | Ammonia Source | Resulting Imidazole Type |

| Glyoxal | Formaldehyde | Ammonia | Unsubstituted Imidazole |

| Benzil | Benzaldehyde | Ammonium (B1175870) Acetate | 2,4,5-Triphenylimidazole |

| α-Hydroxyketone | Aldehyde | Ammonia/Primary Amine | Substituted Imidazoles |

This table provides illustrative examples of starting materials used in the Debus-Radziszewski synthesis and the general type of imidazole product formed.

The Van Leusen imidazole synthesis is a versatile and powerful method for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. ajrconline.orgorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. organic-chemistry.orgwikipedia.org The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, a variation known as the Van Leusen Three-Component Reaction (vL-3CR). organic-chemistry.orgwikipedia.org

The mechanism is driven by the reactive nature of TosMIC, which possesses an isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group). organic-chemistry.org Under basic conditions, the deprotonated TosMIC undergoes a stepwise cycloaddition to the C=N double bond of the aldimine. organic-chemistry.org The resulting intermediate, a 4-tosyl-2-imidazoline, then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.org

A significant advantage of the Van Leusen synthesis is its flexibility in accommodating a wide range of substituents on both the aldehyde and the amine, making it a valuable tool in medicinal chemistry for creating diverse imidazole libraries. ajrconline.org It is considered a highly adaptable method for producing imidazole derivatives. ijpsjournal.com

This category represents a broader class of reactions that are mechanistically related to the Debus-Radziszewski synthesis. The core principle is the condensation of three key components: an α-dicarbonyl compound, an aldehyde, and a source of ammonia (such as ammonium acetate). researchgate.netmdpi.com This multicomponent approach allows for the efficient, one-pot synthesis of tri- and tetrasubstituted imidazoles. rsc.org

The reaction is believed to proceed through the initial condensation of the aldehyde and the dicarbonyl compound to form an enone intermediate. rsc.org Nucleophilic addition of an in situ formed N-hydroxy-imidamide to the enone, followed by cyclodehydration, can lead to a 1-hydroxyimidazole. rsc.org Alternatively, the reaction can proceed via the formation of an α-aminoketone, which then undergoes cyclodehydration to afford the imidazole ring. rsc.org

Numerous catalysts have been employed to promote these condensation reactions, including various metal catalysts and metal-free conditions. rsc.org For instance, zinc sulfide-zinc ferrite (B1171679) nanoparticles and L-proline derived magnetic core nanoparticles have been used as efficient catalysts for the synthesis of substituted imidazoles under greener conditions. rsc.org

The cyclization of amido-nitriles presents a more recent and valuable strategy for the synthesis of disubstituted imidazoles. rsc.org This method offers a pathway to imidazoles with substitution patterns that may be difficult to achieve through traditional condensation reactions.

One reported protocol involves a nickel-catalyzed cyclization of amido-nitriles. rsc.org The proposed mechanism suggests that the reaction proceeds via a nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to furnish the desired 2,4-disubstituted NH-imidazoles. rsc.org A key advantage of this method is its mild reaction conditions, which tolerate a variety of functional groups, including aryl halides and both aromatic and saturated heterocycles. rsc.org

Another approach utilizes functionalized boronic acids to mediate the cyclization of amido-nitriles, also yielding 2,4-disubstituted imidazoles and allowing for a considerable diversity of substituents. mdpi.com Furthermore, the synthesis of 5-amino-1H-imidazole-4-carbonitriles has been achieved through a sequence involving the reaction of diaminomaleonitrile (B72808) with triethyl orthoformate, followed by reaction with anilines and subsequent cyclization in aqueous potassium hydroxide.

The cyclization of propargyl guanidines offers a modern and efficient route to substituted 2-aminoimidazoles. This strategy leverages the reactivity of the propargyl group to construct the imidazole ring.

In one approach, secondary propargylamines are first converted to their corresponding N,N'-bis-Boc-protected propargylguanidines. researchgate.net These protected guanidines can then undergo cyclization in the presence of various catalysts to form 2-iminoimidazolines, which can be subsequently converted to 2-aminoimidazoles. researchgate.net

A base-promoted cyclization of protected N-propargylaminopyridines has also been demonstrated as an effective method for preparing imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov These reactions are typically carried out with a slight excess of base at or slightly above room temperature, yielding the heterocyclic products in moderate to good yields. nih.gov The electronic properties of the substituents on the pyridine (B92270) ring have been shown to influence the efficiency of the cyclization process. nih.gov Gold-catalyzed carboxylative cyclization of propargylamine (B41283) has also been explored, proceeding through the insertion of carbon dioxide into the N-H bond. osti.gov

Metal Catalyst-Free Multi-Component Reactions

Introduction of the Carboxamide Moiety

Once the imidazole ring is formed, or concurrently during its synthesis, the carboxamide group must be introduced to yield 1H-imidazole-1-carboxamide. The imidazole ring itself is considered a bioisostere of a carboxamide unit, which can be a strategic replacement to enhance metabolic stability. nih.gov

The introduction of a carboxamide group onto the imidazole nitrogen can be achieved through various methods. One common approach involves the reaction of an imidazole derivative with an isocyanate. For example, the synthesis of the drug Temozolomide involves the cyclization of 5-diazo-1H-imidazole-4-carboxamide with methylisocyanate. google.com

Alternatively, the carboxamide can be formed through standard amide bond formation protocols. This typically involves activating a carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, and then reacting it with the NH group of the imidazole. The synthesis of complex imidazole carboxamides often involves multiple steps, including the formation of the imidazole and other heterocyclic rings, followed by the introduction of the carboxamide side chains. ontosight.ai In the synthesis of pyrrole-imidazole alkaloids, the pyrrole (B145914) carboxamide moiety is a signature feature, and its incorporation is a key step, often achieved through classical amide bond forming processes. rsc.org

Advanced Synthetic Routes and Functionalization Strategies

Modern organic synthesis has provided sophisticated methods for the direct functionalization of pre-formed imidazole rings, allowing for the late-stage introduction of various substituents, including aryl groups, which is crucial for creating diverse derivatives of this compound.

Palladium-Catalyzed Direct Arylation of Imidazole Substrates

Palladium-catalyzed direct arylation has become a cornerstone for the C-H functionalization of heterocycles, including imidazoles. This methodology allows for the formation of carbon-carbon bonds by directly coupling an aryl halide with a C-H bond of the imidazole ring, avoiding the need for pre-functionalized organometallic reagents. unipi.it

The regioselective 5-arylation of imidazole derivatives with aryl bromides can be achieved with high efficiency using a low loading of a phosphine-free palladium catalyst, such as Pd(OAc)2. researchgate.net The choice of base (e.g., KOAc) and solvent (e.g., DMAc) is critical for achieving high yields. researchgate.net This method tolerates a variety of substituents on the aryl bromide, including fluoro, trifluoromethyl, and acetyl groups. researchgate.net The nature of the substituents on the imidazole ring also significantly influences the reaction outcome. researchgate.net

Interestingly, the reaction solvent can dramatically influence the selectivity of the arylation. While polar aprotic solvents like DMF or DMA typically favor C-5 monoarylation, using xylene as the solvent can lead to preferential C-2,5 double arylation. unipi.it Recent studies have explored the use of less hazardous aromatic solvents like anisole (B1667542), promoted by benzoic acid, for the direct C-5 arylation of azoles. nih.gov

Palladium complexes bearing both phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have also been developed for the direct C-5 arylation of imidazoles with a range of aryl halides, including the less reactive aryl chlorides. acs.org Microwave irradiation can significantly accelerate these reactions, allowing for good yields in a much shorter time frame. acs.org

Table 2: Conditions for Palladium-Catalyzed Direct Arylation of Imidazoles

| Catalyst System | Arylating Agent | Key Conditions | Selectivity |

| Pd(OAc)2 (phosphine-free) | Aryl bromides | KOAc (base), DMAc (solvent) | C-5 monoarylation. researchgate.net |

| Pd(OAc)2 | Aryl bromides | K2CO3 (base), xylene (solvent) | C-2,5 diarylation. unipi.it |

| Pd(L)(PR3)(OAc)2 (L=NHC) | Aryl chlorides | Microwave irradiation | C-5 monoarylation. acs.org |

| Pd(OAc)2 | Aryl bromides | Benzoic acid, anisole (solvent) | C-5 monoarylation. nih.gov |

The direct arylation methodology has also been successfully applied to imidazolone (B8795221) N-oxides, reacting them with aryl bromides to produce 4-aryl imidazolone N-oxides, a key step in the synthesis of compounds like GSK2137305. nih.gov

Oxidative/Dehydrogenative Coupling Reactions

Oxidative or dehydrogenative coupling reactions are another powerful strategy for C-H functionalization, forming C-C bonds by removing two hydrogen atoms from the coupling partners, often with the aid of an oxidant.

A metal-free, atom-economical method for synthesizing tetra-substituted imidazoles involves the flavin-iodine catalyzed aerobic cross-dehydrogenative coupling of amidines and chalcones. organic-chemistry.orgacs.org This reaction uses molecular oxygen as the terminal oxidant, generating water as the only byproduct, making it an environmentally benign process. organic-chemistry.orgacs.org The riboflavin-iodine catalytic system plays a crucial role in activating both the substrates and oxygen. organic-chemistry.org

Palladium-catalyzed oxidative C-H/C-H coupling has also been employed to react 2H-imidazole 1-oxides with π-excessive heterocycles like pyrroles and thiophenes. nih.gov This cross-dehydrogenative coupling (CDC) process, mediated by Pd(OAc)2 and an oxidant such as Cu(OAc)2, leads to the formation of novel 5-heteroarylated 2H-imidazole 1-oxides. nih.gov The reaction is believed to proceed through a cyclic redox process involving Pd(II) and Pd(0) intermediates. nih.gov

Furthermore, FeCl3/I2-catalyzed aerobic oxidative coupling of amidines and chalcones provides another efficient route to tetrasubstituted imidazoles with high regioselectivity and good functional group tolerance under mild conditions. organic-chemistry.org

An exploration of the diverse synthetic routes to this compound and its derivatives reveals a range of sophisticated chemical strategies. These methodologies leverage classic reactions and innovative protocols to construct and functionalize the imidazole carboxamide scaffold, a key component in various chemical and pharmaceutical applications. This article details several key synthetic approaches, from multicomponent reactions to solid-phase techniques and novel aqueous protocols.

3 Aza-Wittig Reactions

The aza-Wittig reaction is a powerful method for forming carbon-nitrogen double bonds. beilstein-journals.org It typically involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to produce an imine and a phosphine oxide byproduct. beilstein-journals.orgresearchgate.net This reaction can be performed catalytically, which enhances its appeal from a green chemistry perspective by minimizing waste. beilstein-journals.org

A notable application of this reaction in the synthesis of imidazole derivatives is a multicomponent reaction (MCR) strategy for producing variously substituted 1-amino-1H-imidazole-2(3H)-thiones. mdpi.comnih.gov This approach begins with α-halohydrazones, which undergo azidation followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide (CS₂). mdpi.comnih.gov This sequential MCR process regioselectively yields the target imidazole-based compounds, effectively avoiding the formation of regioisomeric iminothiazoline heterocycles. mdpi.com The method is versatile, tolerating a range of substituents, including electron-withdrawing groups, on the starting α-halohydrazones. mdpi.comnih.gov The resulting functionalized imidazole scaffolds can be further modified to create N-bridgeheaded heterobicyclic structures. mdpi.com

4 Synthesis from 2H-Aziridines

2H-Azirines, the smallest unsaturated nitrogen heterocycles, are valuable electrophilic building blocks in organic synthesis due to their inherent ring strain. mdpi.comcore.ac.uk Their reaction with a wide array of nucleophiles—including O-, S-, N-, and C-nucleophiles—provides access to functionalized three-membered aziridine (B145994) rings, which can be stable or serve as intermediates for more complex structures. core.ac.ukjchemlett.com

The synthesis of optically active aziridines from 2H-azirines has been achieved using chiral ligands and catalysts. jchemlett.comtcichemicals.com For instance, chiral bis(imidazoline)/Zn(II) catalysts have been used for the enantioselective reaction of 2H-azirines with phosphites. jchemlett.com These chiral aziridines are versatile intermediates that can be converted into other valuable molecules like chiral amines without loss of enantiopurity. tcichemicals.com

While not a direct route to this compound, functionalized 2H-azirines serve as precursors to related heterocycles. A one-pot method has been developed for preparing 1-(2H-azirine-2-carbonyl)benzotriazoles from 5-chloroisoxazoles. researchgate.net These azirine carbonyl compounds are then used in cobalt-catalyzed reactions with 1,3-diketones to synthesize substituted pyrroles, demonstrating how the azirine ring can be a scaffold for constructing larger, functionalized heterocyclic systems. researchgate.net

5 Solid-Phase Synthesis of Imidazole Carboxamides

Solid-phase synthesis offers significant advantages for preparing complex molecules like polyamides containing imidazole carboxamides, including high coupling yields and the ability to produce highly pure products in substantial quantities. wipo.int This methodology has proven crucial in creating analogs of natural products such as Netropsin and Distamycin A. wipo.int

A general protocol for the solid-phase synthesis of pyrrole-imidazole polyamides has been developed using Boc-chemistry. caltech.edu The process involves using monomer building blocks like Boc-Py-OBt ester and Boc-Im acid on a Boc-β-alanine-Pam resin. caltech.edu The synthesis cycle includes steps for deprotection, washing, coupling, and analysis, which can be performed manually or automated on a peptide synthesizer. caltech.edu This approach dramatically reduces the synthesis time from months to days compared to traditional solution-phase chemistry. caltech.edu

The versatility of solid-phase synthesis is also demonstrated in the preparation of derivatives of 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR). nih.govnih.gov These methods allow for the rapid generation of novel AICAR analogs with modifications at the imidazole ring or the sugar moiety. nih.gov For example, a diphosphate (B83284) AICAR derivative was synthesized on a solid support, showcasing the technique's compatibility with sensitive functional groups like phosphates. nih.gov

| Step | Reagents/Solvents | Duration/Mode | Purpose |

|---|---|---|---|

| Deprotect | 80% TFA/DCM, 0.5 M PhSH | 1 min shake, 30 s flow, 20 min shake | Removal of the Boc protecting group |

| Wash | DCM | 1 min flow | Remove deprotection reagents |

| Wash | DMF | 30 s flow | Solvent exchange for coupling |

| Couple | OBt ester, DIEA | 45 min shake | Formation of the amide bond |

| Wash | DMF | 2 x 30 s flow | Remove excess coupling reagents |

| Wash | DCM | 30 s flow | Final wash |

7 Chemo- and Regioselective Methods for C- and N-arylation of Imidazoles

The arylation of imidazoles is a critical transformation for creating derivatives with diverse properties. Copper-catalyzed N-arylation reactions provide an efficient means to form C-N bonds under mild conditions. organic-chemistry.orgorganic-chemistry.org These protocols often tolerate a wide range of functional groups and achieve high chemoselectivity. organic-chemistry.org For example, an efficient N-arylation of azoles, including imidazoles, with aryl bromides and iodides has been achieved using copper(I) bromide as a catalyst and a pyridin-2-yl β-ketone as a supporting ligand. organic-chemistry.org The reaction proceeds under relatively mild temperatures (60–80 °C) and demonstrates excellent functional group compatibility and regioselectivity. organic-chemistry.org

Similarly, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been employed in the chemo- and regioselective synthesis of complex heterocyclic systems. burleylabs.co.ukresearchgate.netnih.gov A modular, one-pot approach to synthesizing tri- and tetracyclic carbazoles has been developed that involves a sequential Pd-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation step. burleylabs.co.ukresearchgate.net Mechanistic studies have clarified the origins of the chemo- and regioselectivity, allowing for controlled synthesis of complex molecular architectures. burleylabs.co.uknih.gov

| Component | Reagent/Condition | Loading/Details |

|---|---|---|

| Catalyst | Copper(I) bromide (CuBr) | 5 mol% |

| Ligand | Pyridin-2-yl β-ketone (L1) | 10 mol% |

| Base | Cesium carbonate (Cs₂CO₃) | - |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | - |

| Temperature | 60–80 °C | - |

| Duration | 5–12 hours | - |

8 Derivatization Strategies via Amide Bond Formation

Amide bond formation is one of the most fundamental reactions in organic synthesis and is central to the derivatization of imidazole carboxamides. mdpi.com Traditional methods often involve the activation of a carboxylic acid using stoichiometric coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as N-hydroxysuccinimide (NHS). researchgate.net The activated carboxylic acid, in the form of an O-acylisourea intermediate or a more stable active ester, readily reacts with an amine to form the amide bond. researchgate.net

More recent advancements focus on catalytic direct amidation, which avoids the use of stoichiometric activating agents and reduces waste. mdpi.com These methods aim to directly couple carboxylic acids and amines, often by removing the water byproduct. mdpi.com For instance, boronic acid derivatives have been shown to catalyze the direct amidation of complex substrates. mdpi.com Another modern approach involves the palladium-catalyzed oxidative carbonylation of C(sp³)–H bonds with carbon monoxide and an amine, providing an efficient route to substituted amides directly from alkanes. rsc.org These strategies could be applied to derivatize an existing this compound at a free N-H position or to form the carboxamide itself from an imidazole-carboxylic acid and an amine.

9 Reagent-Based Functionalization Using Imidazole Derivatives

Imidazole derivatives themselves are valuable reagents for functionalizing other molecules, particularly for acylation and carbamoylation reactions.

Methyl Imidazole Carbamate (B1207046) (MImC)

Methyl 1H-imidazole-1-carboxylate, also known as methyl imidazole carbamate (MImC), serves as a highly chemoselective reagent for the esterification of carboxylic acids. enamine.net It is considered a safer and more efficient alternative to hazardous reagents like diazomethane. enamine.net MImC is particularly effective for converting a wide variety of carboxylic acids into their corresponding methyl esters, with minimal impact on other sensitive functional groups. enamine.netresearchgate.net The reaction is typically performed at elevated temperatures in polar solvents like acetonitrile (B52724) or ethyl acetate, achieving high yields. enamine.net Imidazole carbamates and ureas have also been successfully used for the amidation of carboxylic acids. researchgate.netescholarship.org

N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is a versatile and widely used crystalline solid that functions as a safer substitute for phosgene. nih.govgoogle.com Its primary application is in the activation of carboxylic acids for the synthesis of esters, amides, and peptides. orgsyn.org Upon reaction with a carboxylic acid, CDI forms a highly reactive acylimidazole intermediate, which then reacts with a nucleophile (e.g., an amine or alcohol) to form the desired product, releasing imidazole as a byproduct. organic-chemistry.org

CDI is also a key reagent in the synthesis of ureas and carbamates. nih.gov It reacts with primary or secondary amines to form N-substituted carbonylimidazolides. organic-chemistry.orgnih.gov These intermediates can then be treated with another nucleophile to generate unsymmetrical ureas or carbamates. organic-chemistry.org This reactivity is the basis for the "in water" carbonylation protocol and is also exploited in solvent-free amidation reactions, highlighting CDI's utility in green chemistry applications. organic-chemistry.orgresearchgate.net Furthermore, CDI can be activated by N-methylation to form carbamoylimidazolium salts, which are even more reactive carbamoyl (B1232498) transfer reagents. scholaris.ca

Reaction Mechanisms and Chemical Transformations of 1h Imidazole 1 Carboxamide

Nucleophilic Reactivity of Imidazole (B134444) Nitrogen Atoms

The imidazole ring in 1H-imidazole-1-carboxamide contains two nitrogen atoms with distinct electronic characteristics. The N3 nitrogen, with its available lone pair of electrons, is the primary basic and nucleophilic site. thieme-connect.demdpi.com This nucleophilicity is central to many reactions involving imidazole derivatives.

The N1 nitrogen is part of the carboxamide linkage and is consequently acylated and non-basic. Its reactivity is primarily observed in the context of the entire carboxamide group acting as a leaving group. The nucleophilic character of the N3 nitrogen allows it to participate in substitution reactions with various electrophiles. smolecule.com This reactivity is foundational to the role of imidazole derivatives in both biological systems, such as in the amino acid histidine, and in synthetic organic chemistry. wikipedia.org

Reactions of the Carboxamide Functional Group

The carboxamide group of this compound is a hub of chemical activity, participating in acylation, decarboxylation, and acid-base reactions.

This compound is an effective acylating agent. It is often generated in situ from N,N'-carbonyldiimidazole (CDI) and an amine. The resulting N-substituted imidazole-1-carboxamide can then transfer the acyl group to another nucleophile. This process, known as transacylation, is widely used in organic synthesis, particularly for the preparation of esters, amides, and thioesters under mild conditions. escholarship.org

The efficiency of these acylation reactions is attributed to the fact that imidazole is an excellent leaving group. The reaction of a carboxylic acid with CDI first forms an acylimidazolide intermediate, which is a highly reactive acylating agent, comparable in reactivity to acid chlorides but easier to handle. acs.org This intermediate then readily reacts with nucleophiles like alcohols, amines, or thiols to yield the corresponding acylated product. escholarship.orgcommonorganicchemistry.com

For instance, allyl 1H-imidazole-1-carboxylate is used to introduce carboxyallyl groups to nucleophiles and in the acylation of alcohols and enolates. lookchem.com Similarly, methyl 1H-imidazole-1-carboxylate is a reagent for the chemoselective esterification of carboxylic acids. enamine.net

Table 1: Examples of Acylation Reactions

| Acylating Agent | Nucleophile | Product Type |

|---|---|---|

| Allyl 1H-imidazole-1-carboxylate | Ketone Enolates | Allyl Enol Carbonate |

| Methyl 1H-imidazole-1-carboxylate | Carboxylic Acids | Methyl Ester enamine.net |

| This compound (from CDI + Amine) | Alcohols | Ester commonorganicchemistry.com |

Decarboxylation, the removal of a carboxyl group, is a significant reaction pathway for imidazole-carboxylic acid derivatives, often influenced by solvent and temperature. For example, 1,3-dimethylimidazolium-2-carboxylate (B1245923) undergoes a reversible decarboxylation to form an N-heterocyclic carbene (NHC), which is then protonated. acs.org This process is highly dependent on the solvent environment, with mixtures of water and acetonitrile (B52724) showing a rapid reaction. acs.org

In a related context, the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid can yield different isomers depending on the solvent. oup.com Heating in acetic anhydride (B1165640) results in 1-methyl-5-imidazolecarboxylic acid, whereas heating in N,N-dimethylformamide (DMF) produces 1-methyl-4-imidazolecarboxylic acid. oup.com This highlights the nuanced control that reaction conditions can exert over the decarboxylation process.

The imidazole ring imparts amphoteric properties to the molecule. wikipedia.org The N3 nitrogen is basic, with the pKa of its conjugate acid being approximately 7.0, making imidazole a stronger base than pyridine (B92270). wikipedia.orgvulcanchem.com The NH proton on the N1 atom of the parent imidazole is weakly acidic, with a pKa of about 14.5. wikipedia.org

Table 2: pKa Values of Related Imidazole Compounds

| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) |

|---|---|---|

| Imidazole (Conjugate Acid) | ~7.0 wikipedia.org | - |

| 1H-Imidazole-1-acetic acid | 3.49 hmdb.ca | 6.8 hmdb.ca |

Decarboxylation Processes

Redox Reactions and their Impact on Imidazole Carboxamide Structure

The redox chemistry of this compound is less explored than its other reactive pathways. However, the imidazole ring and its substituents can undergo redox transformations.

While this compound itself lacks traditional "pendant groups," substituted derivatives can undergo oxidation. For instance, early synthetic routes to imidazole-2-carboxylic acids involved the oxidation of a 1-methylimidazole-2-carboxaldehyde precursor using hydrogen peroxide. In principle, if the carboxamide nitrogen were substituted with an oxidizable group, that group could undergo reaction. However, the primary focus of oxidation studies on imidazole derivatives often involves the imidazole ring itself or substituents at the carbon positions. For example, some N,N-dimethyl-1H-imidazole-1-carboxamide derivatives can be oxidized to form the corresponding carboxylic acid.

This compound is a molecule with a rich and varied chemical personality. Its reactivity is dominated by the nucleophilic N3 atom of the imidazole ring and the versatile chemistry of the carboxamide group. This group's ability to act as an acylating agent and participate in decarboxylation and acid-base reactions makes this compound and its derivatives valuable intermediates in organic synthesis.

Reduction of Nitro or other Reducible Functionalities

The imidazole ring system can be a scaffold for various functional groups, including those susceptible to reduction. The reduction of nitro groups on imidazole derivatives is a key transformation, often employed in synthetic pathways. For instance, in the synthesis of benzimidazole (B57391) analogs, a related class of compounds, nitro precursors are effectively reduced using zinc powder in the presence of ammonium (B1175870) chloride. vulcanchem.com This method is a common strategy for introducing an amino group, which can then undergo further reactions, such as amide coupling. vulcanchem.com

Nitroimidazole derivatives, such as Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate, exhibit reactivity centered on the nitro group. This group can undergo bioreduction to generate reactive intermediates that interact with cellular components. The one-electron reduction of the nitro group leads to the formation of a nitro radical anion. This unstable intermediate is crucial to the biological activity of some nitroimidazoles. While the primary focus is often on the nitro group, other functionalities on the imidazole-carboxamide core can also be reduced. For example, the ester group of Methyl 1H-imidazole-2-carboxylate can be reduced to an alcohol. Similarly, nickel-catalyzed systems have demonstrated the ability to reduce highly stable carboxamide bonds, although this is more established for secondary and tertiary amides. researchgate.net These nickel catalysts, such as bis(phosphinite) hydride complexes, can tolerate other reducible groups like esters and nitriles, highlighting the potential for chemoselective reductions. researchgate.net

| Starting Material Class | Reducing Agent/System | Functional Group Reduced | Product Class | Reference |

|---|---|---|---|---|

| Nitro-benzimidazole precursors | Zinc powder, ammonium chloride | Nitro group | Amino-benzimidazole derivatives | vulcanchem.com |

| Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate | Bioreduction (in vivo) | Nitro group | Nitro radical anion | |

| Methyl 1H-imidazole-2-carboxylate | (Not specified) | Ester | (Imidazol-2-yl)methanol | |

| 1-Hydroxy-1H-imidazole-2-carboxylates | Chloroacetone, Et3N | N-hydroxy group | 1H-imidazole-2-carboxylates | osi.lv |

Mechanistic Investigations of Complex Transformations

The chemistry of this compound and its derivatives is replete with complex transformations that often involve intricate, multi-step mechanisms.

Cyclization Pathways (e.g., 5-exo-trig cyclization)

Cyclization reactions are fundamental to the synthesis of the imidazole core and its fused-ring analogues. The 5-exo-trig cyclization is a frequently encountered pathway. In one copper-catalyzed synthesis of substituted imidazoles, the mechanism proceeds through an intermediate that undergoes a 5-exo-trig cyclization followed by β-hydride elimination to afford the final imidazole product. rsc.org This type of cyclization is also seen in rhodium-catalyzed reactions where a tri-imine intermediate is formed; a subsequent 5-exo-trig cyclization of this intermediate yields the desired imidazole. rsc.org

Computational and experimental studies have provided deep insights into the factors governing these cyclizations. For instance, in the synthesis of imidazole-fused 1,4-benzoxazepines, 7-exo-dig cyclizations are observed. acs.org DFT studies on related systems have been used to compare the feasibility of different cyclization pathways, such as the disallowed 6-endo-trig route versus the favored 5-exo-trig pathway. acs.org The regioselectivity of these reactions is critical. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the initial cyclization of a key intermediate can proceed via two paths: one leading to a five-membered ring (imidazole) and the other to a six-membered ring (1,2-dihydropyrazine). acs.org The formation of the five-membered ring is a key step towards the imidazole product. acs.orgresearchgate.net

Oxidative Decarboxylation

Oxidative decarboxylation is a powerful transformation that involves the removal of a carboxyl group with concomitant oxidation. wikipedia.org This reaction features in the synthesis of imidazoles from carboxylic acids. In a copper-catalyzed reaction, the proposed mechanism begins with the oxidative decarboxylation of a carboxylic acid to generate an aldehyde in situ. rsc.org This aldehyde then condenses with an imidamide, setting the stage for subsequent cyclization. rsc.org This process highlights how a seemingly simple starting material like a carboxylic acid can be activated through oxidative decarboxylation to participate in complex heterocycle-forming cascades. rsc.org In biochemistry, oxidative decarboxylation is a well-known process, for example, in the conversion of α-keto acids, which involves cofactors like thiamine (B1217682) pyrophosphate (TPP) to stabilize intermediates after the loss of carbon dioxide. wikipedia.orgacs.org

Rearrangement Mechanisms (e.g., Diaza-Cope rearrangement)

Rearrangement reactions offer pathways to structurally complex molecules from simpler precursors. In the context of imidazole synthesis, the diaza-Cope rearrangement has been identified as a significant competing pathway. acs.orgresearchgate.net Computational studies have shown that in the reaction of diaminomaleonitrile-based imines with aldehydes, the formation of imidazole-4-carboxamides is in competition with the formation of 1,2-dihydropyrazines, which are thought to arise from a diaza-Cope rearrangement. acs.orgresearchgate.net The regioselectivity is controlled by substituents on the starting materials. Specifically, the presence of a 2-hydroxyaryl group on the imine starting material steers the reaction towards the imidazole product, effectively suppressing the diaza-Cope rearrangement pathway. acs.orgresearchgate.netscholaris.ca In the absence of this directing group, pyrazine (B50134) products are observed, underscoring the delicate balance between the competing cyclization and rearrangement pathways. acs.org Another relevant transformation is the Dimroth rearrangement, which has been observed in related imidazo[1,2-a]pyrimidine (B1208166) systems under hydrolytic conditions and can lead to structural misassignments if not accounted for. ucl.ac.uk

Role of In-situ Generated Intermediates in Reaction Progression

Many synthetic routes involving this compound rely on the transient formation of reactive intermediates that are generated and consumed in the same pot. The in-situ formation of an aldehyde via oxidative decarboxylation is one such example. rsc.org Another is the reaction of hydroxamic acids with carbonyldiimidazole (CDI), which proceeds through a Lossen rearrangement. acs.org In this reaction, an activated hydroxamic acid rearranges to form an isocyanate intermediate. acs.org This isocyanate can then be trapped by nucleophiles. Notably, when CDI is used, imidazole is released as a byproduct, which can then add to the in-situ generated phenylisocyanate to form N-phenyl-1H-imidazole-1-carboxamide. acs.org

In the synthesis of substituted imidazoles, the in-situ formation of imines is a common strategy. rsc.orgnih.gov For example, the reaction between an imidoyl chloride and ethyl isocyanoacetate is proposed to proceed through an anionic intermediate that cyclizes to form the imidazole ring. nih.gov Similarly, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides involves the in-situ formation of a diimine, which is the key precursor that undergoes the crucial cyclization step. acs.org The fate of these in-situ generated intermediates—whether they proceed through cyclization, rearrangement, or other transformations—is what ultimately dictates the structure of the final product. rsc.orgacs.org

Reactivity with Various Nucleophiles

This compound and its derivatives are versatile intermediates in organic synthesis, serving as effective carbamoylating agents. Their reactivity stems from the electrophilic nature of the carbonyl group, which is activated by the imidazole leaving group. This allows for the facile transfer of the carbamoyl (B1232498) moiety to a variety of nucleophiles, most notably amines, alcohols, and thiols, to produce ureas, carbamates, and thiocarbamates, respectively.

The general synthetic strategy often involves the in situ formation of a this compound derivative. This is typically achieved by reacting an amine with N,N'-carbonyldiimidazole (CDI). The resulting N-substituted this compound is a stable, often crystalline solid that can be considered a "blocked" or "masked" isocyanate. acs.org This intermediate can then be reacted with a second nucleophile in a subsequent step to form the desired product. This two-step, one-pot approach is advantageous as it avoids the handling of highly reactive and toxic isocyanates directly.

The reaction of this compound derivatives with primary or secondary amines is a widely used method for the synthesis of unsymmetrical ureas. organic-chemistry.org The reaction generally proceeds under mild conditions and affords high yields of the desired urea (B33335) products. researchgate.net The utility of this method has been demonstrated in the synthesis of various ureas, including natural products. acs.org

A common procedure involves the initial formation of the carbamoylimidazole by reacting a primary amine hydrochloride salt with CDI. This intermediate is then treated with a second amine, often in the presence of a non-nucleophilic base like triethylamine, to yield the unsymmetrical urea. acs.org This method effectively prevents the formation of symmetrical urea by-products. organic-chemistry.org

Table 1: Synthesis of Unsymmetrical Ureas via this compound Intermediates

| Carbamoylimidazole Reactant | Amine Nucleophile | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Cyclohexylcarbamoyl)-1H-imidazole | Benzylamine | Et3N | 1-Benzyl-3-cyclohexylurea | 85 | acs.org |

| 1-(Benzylcarbamoyl)-1H-imidazole | 4-Fluoroaniline | Et3N | 1-Benzyl-3-(4-fluorophenyl)urea | 93 | acs.org |

| 1-(Phenethylcarbamoyl)-1H-imidazole | Morpholine | Et3N | 4-Phenethyl-1-morpholinecarboxamide | 91 | acs.org |

This table is interactive. Users can sort and filter the data.

This compound derivatives also react with alcohols to furnish carbamates. acs.org This transformation typically requires basic conditions to deprotonate the alcohol, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) or sodium ethoxide. wikipedia.orgchemeurope.com The reaction of carbamoylimidazoles with alcohols provides a reliable route to various carbamate (B1207046) products. acs.org

Further activation of the this compound can be achieved by forming the corresponding carbamoylimidazolium salt, for instance, by methylation with methyl iodide. These salts are more reactive carbamoylating agents and react readily with alcohols to give carbamates in high yields. organic-chemistry.orgacs.org

Table 2: Synthesis of Carbamates from this compound Derivatives

| Carbamoylimidazole Reactant | Alcohol Nucleophile | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Benzylcarbamoyl)-1H-imidazole | Phenol | NaH | Phenyl benzylcarbamate | 79 | acs.org |

| 1-(Cyclohexylcarbamoyl)-1H-imidazole | Methanol | NaH | Methyl cyclohexylcarbamate | 70 | acs.org |

| 1-(Phenethylcarbamoyl)-1H-imidazole | Isopropanol | NaH | Isopropyl phenethylcarbamate | 68 | acs.org |

This table is interactive. Users can sort and filter the data.

In a similar fashion, the reaction of this compound derivatives with thiols under basic conditions yields thiocarbamates. acs.org Thiols are generally more nucleophilic than the corresponding alcohols, and the reaction proceeds efficiently. The use of a base, such as sodium hydride, facilitates the formation of the thiolate anion, which readily attacks the carbamoyl carbon. organic-chemistry.org This method provides a straightforward entry to S-alkyl or S-aryl thiocarbamates.

Table 3: Synthesis of Thiocarbamates from this compound Derivatives

| Carbamoylimidazole Reactant | Thiol Nucleophile | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Benzylcarbamoyl)-1H-imidazole | Thiophenol | NaH | S-Phenyl benzylcarbamothioate | 94 | acs.org |

| 1-(Cyclohexylcarbamoyl)-1H-imidazole | 1-Dodecanethiol | NaH | S-Dodecyl cyclohexylcarbamothioate | 89 | acs.org |

| 1-(Phenethylcarbamoyl)-1H-imidazole | Benzyl mercaptan | NaH | S-Benzyl phenethylcarbamothioate | 92 | acs.org |

This table is interactive. Users can sort and filter the data.

Computational Chemistry and Theoretical Characterization of 1h Imidazole 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods provide detailed insights that complement and often guide experimental investigations. For 1H-Imidazole-1-carboxamide and its derivatives, theoretical calculations offer a framework for understanding its fundamental chemical nature.

Ab initio Hartree-Fock (HF) theory is a foundational quantum chemical method that approximates the many-electron wavefunction as a single Slater determinant. nih.gov It provides a qualitative understanding of electronic structure and molecular geometries, although it does not account for electron correlation, which can limit its accuracy for certain properties. nih.gov

In the study of imidazole (B134444) derivatives, the HF method is often used as a baseline for comparison with more sophisticated computational approaches. mdpi.com For instance, theoretical modeling of compounds structurally related to this compound has been performed using ab initio HF calculations to determine optimized geometries and vibrational spectra. mdpi.com While useful, results from HF methods often show systematic deviations from experimental values. For example, a comparative analysis of an anticonvulsant agent incorporating an imidazole moiety found that the B3LYP method showed better agreement with experimental data than the HF method. mdpi.com Investigations into the nuclear magnetic resonance (NMR) properties of imidazole-5-carboxamide derivatives also revealed that while HF calculations can predict chemical shifts, the agreement with experimental data varies and is often improved by other methods. researchgate.net

The primary utility of the HF method in the context of this compound lies in its role as a starting point for more advanced calculations and for providing a fundamental, albeit approximate, description of the molecule's electronic system.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its balance of computational cost and accuracy. DFT methods, particularly those using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, incorporate a degree of electron correlation, offering improved accuracy over HF theory for many molecular properties. uni-muenchen.de

For imidazole-containing systems, the B3LYP functional is widely employed for a range of analyses:

Geometry Optimization: DFT/B3LYP is used to calculate the ground-state equilibrium geometry, providing theoretical values for bond lengths and angles. mdpi.comdntb.gov.ua

Vibrational Frequencies: The method is used to compute the vibrational wavenumbers of the molecule, which are then compared with experimental FT-IR and Raman spectra to assign vibrational modes. chemicalpapers.com

Electronic Properties: DFT calculations are used to determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity and stability. irjweb.com

Thermodynamic Parameters: Properties like enthalpy, entropy, and Gibbs free energy can be calculated to understand the thermodynamic stability of the molecule. chemicalpapers.com

Studies on various imidazole derivatives consistently show that the B3LYP functional provides results that are in good agreement with experimental data, making it a reliable choice for the theoretical characterization of this compound. mdpi.comorientjchem.org

The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is a critical factor that influences the accuracy of quantum chemical calculations. libretexts.org Different basis sets can yield significantly different results for the same computational method.

Commonly used basis sets in the study of imidazole derivatives include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.netuni-muenchen.de

Pople-style basis sets: These are widely used for their computational efficiency. Adding polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) generally improves the accuracy of the calculations. For example, studies on imidazole derivatives have shown that the 6-311+G(2d,p) basis set can provide a better fit for ¹H NMR chemical shifts compared to smaller basis sets. researchgate.net Similarly, vibrational frequencies of a benzimidazole (B57391) derivative calculated with the 6-311++G(d,p) basis set showed good agreement with experimental results. mdpi.com

Correlation-consistent basis sets: These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

The selection of a basis set represents a trade-off between computational cost and desired accuracy. chemrxiv.org For this compound, a larger basis set like 6-311++G(d,p) would be expected to provide more reliable predictions for properties such as geometry, vibrational frequencies, and electronic structure compared to a minimal basis set like 6-31G*. nih.govresearchgate.net

Vibrational analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. faccts.de These theoretical frequencies can then be compared to experimental spectra to provide detailed assignments for the observed vibrational bands.

For molecules containing an imidazole ring and a carboxamide group, vibrational analysis can identify characteristic stretching and bending modes:

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxamide group is a strong, characteristic band, typically expected in the region of 1690–1750 cm⁻¹ for a protonated carboxylic acid group. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are generally observed in the 3010–3080 cm⁻¹ region. mdpi.com

N-H Stretching: The N-H stretching vibration of the carboxamide group would also be a key feature.

DFT calculations, particularly at the B3LYP level, are commonly used for these predictions. chemicalpapers.comresearchgate.net It is standard practice to apply a scaling factor (e.g., ~0.96) to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, aiding in the precise assignment of complex vibrations. mdpi.comresearchgate.net

Table 1: Theoretical Vibrational Frequencies for Related Imidazole Structures This table presents representative calculated vibrational frequencies for functional groups relevant to this compound, based on data for structurally similar compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) (Calculated) | Reference Compound(s) |

| O-H Stretching | ~3619 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com |

| Ring C-H Stretching | 3009 - 3123 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com |

| C=O Stretching | ~1708 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com |

HOMO-LUMO Energy Gaps The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemicalpapers.comirjweb.com

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. malayajournal.orgphyschemres.org

For imidazole derivatives, the HOMO-LUMO gap is frequently calculated using DFT methods to assess their stability. researchgate.net For example, a study on 1-(4-methoxyphenyl)-1H-imidazole calculated a HOMO-LUMO gap of 5.27 eV, indicating high stability. chemicalpapers.com

Table 2: Representative Frontier Orbital Energies for Imidazole Derivatives This table shows examples of calculated HOMO, LUMO, and energy gap values for various imidazole-containing molecules, illustrating the typical range for these compounds.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-(4-methoxyphenyl)-1H-imidazole | DFT/B3LYP/6-311++g(d,p) | -6.27 | -1.00 | 5.27 chemicalpapers.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.28 | -1.27 | 4.01 malayajournal.org |

| An Imidazole Derivative | B3LYP/6-311G | -6.30 | -1.81 | 4.49 irjweb.com |

Molecular Electrostatic Potential (MEP) Surface The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions:

Red regions indicate negative electrostatic potential, rich in electrons, and are attractive to electrophiles (e.g., protons). These are often found near electronegative atoms like oxygen and nitrogen. mdpi.comuni-muenchen.deresearchgate.net

Blue regions indicate positive electrostatic potential, which is electron-poor and attractive to nucleophiles. uni-muenchen.deresearchgate.net

Green regions represent neutral or near-zero potential.

For imidazole-based compounds, MEP analysis can identify the most likely sites for intermolecular interactions. orientjchem.org In imidazole itself, the MEP shows a region of strong negative potential around the sp²-hybridized nitrogen atom (N3), making it the primary site for electrophilic attack or protonation. uni-muenchen.de For this compound, MEP analysis would be expected to show significant negative potential around the carbonyl oxygen and the N3 atom of the imidazole ring, highlighting these as key sites for hydrogen bonding and electrophilic interactions. mdpi.com

The imidazole ring contains two nitrogen atoms with different chemical environments: a pyrrole-type nitrogen (N1), which is part of the aromatic π-system and bears a hydrogen atom in the parent imidazole, and a pyridine-type nitrogen (N3), which has a lone pair of electrons available for protonation. uni-muenchen.de Theoretical studies are crucial for understanding the protonation status and the dynamics of proton transfer in imidazole-containing molecules.

Computational methods can predict the relative energies of different protonated forms, thereby identifying the most stable protonation site. For imidazole and its derivatives, calculations consistently show that the pyridine-like N3 atom is the most basic and therefore the most favorable site for protonation. uni-muenchen.de

In the context of complex formation, such as in biological systems or materials science, theoretical studies can model the interactions between the imidazole moiety and its environment. For instance, computational studies on the regioselective synthesis of imidazole-4-carboxamides explored the protonation states of nearby functional groups and their role in directing the reaction pathway. acs.org These studies used DFT calculations to evaluate the free energy barriers for different reaction steps, revealing how intramolecular proton transfer, assisted by other parts of the molecule, can drive the formation of the final product. acs.org Such investigations into protonation dynamics are essential for understanding reaction mechanisms and the role of non-covalent interactions in stabilizing specific molecular conformations. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surface)

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and structural stability of molecules like this compound. These methods help in understanding how the molecule behaves over time and how its different parts move in relation to one another.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. nih.govmdpi.com From this optimized geometry, key bond lengths and angles can be calculated. While specific experimental data for the parent this compound is scarce in the literature, studies on closely related derivatives provide valuable benchmarks.

For instance, DFT calculations on substituted imidazole-2-carboxamides show that the amide group connected to the imidazole ring via a single bond can exist in different conformations, with the trans conformation (where the NH2 group is positioned away from the imidazole's NH) being energetically favored. nih.gov X-ray diffraction analysis of related compounds reveals that C-N bond lengths within the imidazole ring are typically around 1.32 Å, indicating aromatic character. Theoretical calculations on similar structures, such as 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, using the B3LYP/6-311++G(d,p) basis set, predict C-N bond lengths ranging from 1.304 Å to 1.460 Å, which align well with experimental values. scispace.com

The table below presents a comparison of selected experimental and theoretical bond parameters for imidazole carboxamide-related structures, illustrating the general agreement between computational predictions and empirical data.

| Parameter | Bond | Experimental Value (Å) | Theoretical Value (Å) | Method | Compound |

| Bond Length | Imidazole C-N | ~1.32 | - | X-ray Crystallography | 1-ethyl-1H-imidazole-4,5-dicarboxamide |

| Bond Length | Imidazole C-N | 1.313 - 1.468 | 1.304 - 1.460 | DFT/B3LYP | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid scispace.com |

| Bond Length | Carbonyl C=O | - | 1.210 | DFT/B3LYP | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid scispace.com |

| Bond Length | Carboxamide C-N | 1.4042 | - | X-ray Crystallography | (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide mdpi.com |

This table is based on data from related, but not identical, compounds to illustrate typical bond lengths.

The Root Mean Square Deviation (RMSD) is a critical metric for quantifying the accuracy of computational models by comparing them to experimental results. A low RMSD value indicates a high degree of similarity between the predicted and observed structures or data. This comparison is often made between DFT-optimized geometries and crystal structures determined by X-ray diffraction. scispace.com

In a study of 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, the RMSD between the calculated and experimental bond lengths was found to be 0.982, with an R² value of 0.965, signifying a strong correlation. scispace.com Similarly, for bond angles, the RMSD was 0.958 with an R² of 0.919. scispace.com Such analyses validate the chosen level of theory and basis set for accurately modeling the molecular geometry.

Molecular dynamics simulations also utilize RMSD to assess the stability of a system over time. For instance, in simulations of imidazole-2,5-dicarboxamide derivatives bound to a protein, the RMSD of the ligand and the protein backbone are monitored. nih.gov Stable RMSD values over the simulation period (e.g., 20 nanoseconds) suggest that the complex has reached equilibrium and the binding mode is stable. nih.gov Fluctuations in RMSD can indicate conformational changes or instability. nih.gov

| Comparison Type | Compound/System | RMSD Value | Significance |

| Bond Length | 2-[(1H-Benzimidazol-1-yl)- methyl]benzoic acid | 0.982 | High agreement between theoretical and experimental geometry scispace.com |

| Bond Angle | 2-[(1H-Benzimidazol-1-yl)- methyl]benzoic acid | 0.958 | High agreement between theoretical and experimental geometry scispace.com |

| Ligand-Protein Complex | MOC-24 in NS3 Protease | < 1.0 Å (after 17.5 ns) | Indicates a stable binding mode in the active site nih.gov |

This table provides examples of RMSD values from computational studies on related imidazole derivatives.

Optimization of Molecular Structures and Determination of Bond Parameters

Reaction Pathway Studies and Regioselectivity Prediction

Computational chemistry is indispensable for elucidating reaction mechanisms, particularly for predicting regioselectivity—the preference for reaction at one position over another. For the synthesis of substituted imidazoles, DFT calculations can map out the energy landscape of a reaction, identifying the most favorable pathways. acs.orgrsc.org

The activation energy, or energy barrier, is the minimum energy required for a reaction to occur. By calculating the energies of reactants, transition states, and products, computational models can predict which reaction pathway is kinetically favored. Lower energy barriers correspond to faster reaction rates.

In the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies revealed the critical role of a 2-hydroxyaryl group. acs.org The formation of a five-membered imidazole ring was found to have a significantly lower activation free energy barrier (9.2 kcal/mol) compared to the formation of a competing six-membered ring (20.7 kcal/mol). acs.org This large energy difference explains the high regioselectivity observed experimentally. acs.org Furthermore, a subsequent irreversible step was identified with a high reverse energy barrier of 26.8 kcal/mol, ensuring the reaction proceeds towards the final imidazole product. acs.org

| Reaction Step | System | Activation Free Energy (ΔG‡) | Significance |

| 5-membered ring formation | 2-hydroxybenzylidene imine (neutral) | 9.2 kcal/mol | Favored pathway for imidazole synthesis acs.org |

| 6-membered ring formation | 2-hydroxybenzylidene imine (neutral) | 20.7 kcal/mol | Disfavored pathway acs.org |

| Reverse of aromatization step | Imidazole derivative | 26.8 kcal/mol | Indicates the final step is irreversible acs.org |

Data from a computational study on the synthesis of substituted imidazole-4-carboxamides. acs.org

A transition state (TS) is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile. Characterizing the geometry of a TS is crucial for understanding how bonds are formed and broken during a reaction. Computational methods can locate and analyze these fleeting structures. For a structure to be a true transition state, vibrational analysis must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

In the study of imidazole synthesis, the geometries of various transition states were optimized. acs.org For example, in a key proton transfer step, the TS geometry showed the transferring proton located at specific distances between the donor and acceptor atoms (e.g., 1.52 Å to a benzylic carbon and 1.17 Å to a phenolic oxygen). acs.org This level of detail confirms the proposed mechanistic step and explains the role of specific functional groups in catalyzing the reaction. acs.org

Substituents on the reacting molecules can dramatically alter the reaction mechanism and its outcome. Computational studies are highly effective at predicting and explaining these effects. acs.orgrsc.orgmdpi.com

For the synthesis of imidazole carboxamides, it was computationally demonstrated that the position of a hydroxyl substituent on a phenyl ring was decisive for regioselectivity. acs.org When the hydroxyl group was at the ortho position, it facilitated an intramolecular hydrogen atom shift, which steered the reaction towards the formation of the imidazole derivative. acs.org In contrast, when the hydroxyl group was at the meta or para positions, this intramolecular assistance was not geometrically possible, leading to the formation of a different product (a pyrazine (B50134) derivative). acs.org This finding perfectly matched experimental observations and highlighted the predictive power of computational models in guiding synthetic strategies. acs.org Both electron-donating and electron-withdrawing groups are often tolerated in such reactions, although they can affect reaction rates and yields. acs.orgrsc.org

Transition State Characterization

In Silico Modeling for Chemical Design

In silico modeling has become an indispensable part of modern chemical and pharmaceutical research, offering a rapid and cost-effective means to screen and design molecules with desired properties. By simulating molecular behavior and interactions, researchers can prioritize synthetic efforts and gain insights into the mechanisms of action.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or nucleic acid. This method is crucial for understanding the binding mode and affinity of a potential drug molecule to its biological target.

While specific molecular docking studies focused exclusively on the parent this compound are not extensively documented in publicly available research, numerous studies on its derivatives highlight the importance of the imidazole-carboxamide scaffold in molecular recognition.

For instance, derivatives of 1-amino-1H-imidazole-5-carboxamide have been investigated as highly selective, covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. nih.govacs.org Molecular docking simulations of these derivatives revealed that the 1-amino-1H-imidazole-5-carboxamide moiety can act as a hinge binder, forming crucial hydrogen bonds with the backbone of the kinase. nih.gov One of the most potent inhibitors from this series demonstrated impressive selectivity and robust antitumor efficacy in vivo, underscoring the therapeutic potential of this scaffold. nih.govacs.org

In another study, N-acyl-1H-imidazole-1-carbothioamides, which are structurally related to this compound, were evaluated for their inhibitory potential against RNA through molecular docking. nih.govresearchgate.net The simulations showed that these compounds could be stabilized in the active site of RNA through a combination of electrostatic and hydrophobic forces. nih.govresearchgate.net This suggests that the imidazole core can play a significant role in interactions with biological macromolecules.

Furthermore, molecular docking has been employed to study the antimicrobial potential of 1H-imidazo[4,5-f][1,10]phenanthroline derivatives, which are synthesized from an imidazole precursor. These studies targeted the DNA gyrase B subunit, an essential enzyme for bacterial survival. The results indicated that these compounds could effectively bind to the active site of the enzyme, suggesting a potential mechanism for their antimicrobial activity. jddtonline.info

These examples collectively demonstrate the utility of molecular docking in elucidating the ligand-target interactions of this compound derivatives, providing a rational basis for the design of new and more effective therapeutic agents. The key interactions observed in these studies often involve the imidazole ring and the carboxamide functional group, highlighting their importance as pharmacophoric features.

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Biological Target | Key Findings from Docking Simulations | Reference(s) |

| 1-Amino-1H-imidazole-5-carboxamides | Bruton's tyrosine kinase (BTK) | The scaffold acts as a hinge binder, forming critical interactions with the kinase. | nih.govacs.org |

| N-Acyl-1H-imidazole-1-carbothioamides | RNA | Compounds are stabilized in the active site via electrostatic and hydrophobic forces. | nih.govresearchgate.net |

| 1H-Imidazo[4,5-f] nih.govphenanthrolines | DNA Gyrase Subunit B | Effective binding to the enzyme's active site, suggesting antimicrobial potential. | jddtonline.info |

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

Similar to molecular docking, specific QSAR studies on the unsubstituted this compound are not readily found. However, the imidazole scaffold and its derivatives have been the subject of numerous QSAR investigations, which provide insights into the structural features that govern their activity.

One such study focused on a series of imidazole-containing farnesyltransferase inhibitors (FTIs), which are a promising class of anticancer agents. nih.gov This 2D-QSAR study successfully developed models to predict the half-maximal inhibitory concentration (IC50) of these compounds. The models, built using various chemometric methods, were validated and showed good predictive capability, comparable to or even better than previous 3D-QSAR models. nih.gov

In another example, 3D-QSAR studies were performed on a set of imidazole-1-carboxylate compounds that inhibit Botrytis cinerea, a plant pathogenic fungus. pku.edu.cn The Comparative Molecular Field Analysis (CoMFA) resulted in a predictive 3D-QSAR model, which can be used to guide the design of more potent antifungal agents. pku.edu.cn

Furthermore, QSAR studies have been conducted on quinolinone-based thiosemicarbazones, which can be conceptually related to imidazole-based structures in terms of their pharmacophoric features. These studies aimed to identify the structural requirements for antituberculosis activity. The resulting QSAR model highlighted the importance of van der Waals volume, electron density, and electronegativity in determining the biological activity. researchgate.net

These studies underscore the power of QSAR in understanding how modifications to the this compound scaffold and its derivatives can influence their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models provide a rational framework for the design of new compounds with improved properties.

Table 2: Examples of QSAR Studies on Imidazole-Containing Compounds

| Compound Class | Biological Activity Studied | Key Descriptors/Findings from QSAR | Reference(s) |

| Imidazole-containing Farnesyltransferase Inhibitors | Anticancer (FTI inhibition) | Developed predictive 2D-QSAR models for IC50 values. | nih.gov |

| Imidazole-1-carboxylates | Antifungal (Botrytis cinerea inhibition) | A predictive 3D-QSAR (CoMFA) model was established. | pku.edu.cn |

| Quinolinone-based Thiosemicarbazones | Antituberculosis | van der Waals volume, electron density, and electronegativity were crucial for activity. | researchgate.net |

Advanced Analytical Characterization Techniques for 1h Imidazole 1 Carboxamide

Spectroscopic Investigations of Molecular Structure

Spectroscopy is a cornerstone in the structural analysis of 1H-imidazole-1-carboxamide, offering a window into its vibrational and electronic characteristics, as well as the magnetic environments of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy